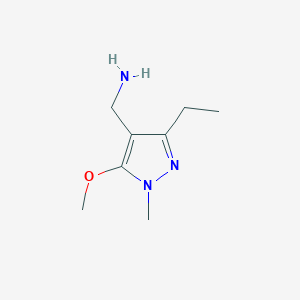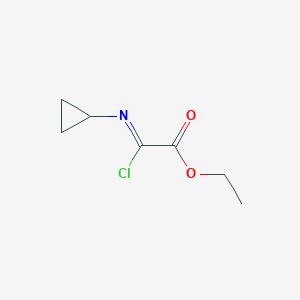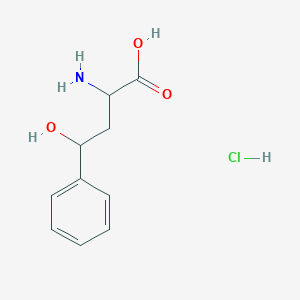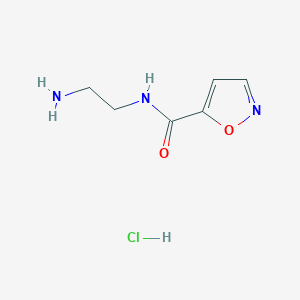
3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one
Übersicht
Beschreibung
3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one (ABMD) is a heterocyclic compound that is widely used in the synthesis of a variety of pharmaceuticals and other compounds. It is a precursor to many drugs, including anticonvulsants, anti-inflammatory agents, anti-depressants, and anti-cancer agents. ABMD is also used in the synthesis of certain materials, such as polymers, dyes, and pigments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one is a derivative of the 1,4-dihydropyridine (DHP) class, which has been extensively researched for its synthetic versatility and biological applications. 1,4-DHP derivatives are known for their significant presence in drugs and as crucial intermediates in synthetic organic chemistry due to their biological relevance. Recent methodologies for synthesizing these compounds involve atom economy reactions, which are efficient and environmentally friendly. The Hantzsch Condensation reaction is a primary method for preparing DHPs, highlighting the importance of such derivatives in developing biologically active compounds through comparative studies of their structure-activity relationships (SAR) (Sohal, 2021).
Neuroprotection and Memory Enhancement
Atypical 1,4-DHP derivatives, including those similar in structure to 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one, have been explored for their neuroprotective and memory-enhancing effects. These compounds, particularly amino acid-containing DHPs and lipophilic di-cyclic DHPs, show promising activity at low doses in animal models of neurodeficiency, including models of Alzheimer's disease. Their mechanism involves modulating neurotransmitter effects and normalizing the expression of neuronal proteins involved in synaptic plasticity and neurotransmission, particularly affecting the GABAergic system. This suggests potential applications in neuroprotection and cognitive enhancement (Kluša, 2016).
Anticancer Applications
While direct research on 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one's anticancer applications was not found in the provided literature, the exploration of DHP derivatives in cancer research is notable. DNA methyltransferase inhibitors, for instance, which may share functional groups or synthetic pathways with DHP derivatives, have shown potential in inhibiting hypermethylation and restoring suppressor gene expression, demonstrating antitumor effects in vitro and in vivo models. This area of research underlines the broader potential of DHP derivatives in developing anticancer strategies, although specific studies on 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one would be required to establish direct applications (Goffin & Eisenhauer, 2002).
Eigenschaften
IUPAC Name |
3-amino-5-bromo-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-9-2-4(7)6(10)5(8)3-9/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHXHXLSNVIMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)



![Octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377385.png)

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1377388.png)


![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol](/img/structure/B1377393.png)
